Bis(pentane-2,4-dionato-O,O')titanium
Overview
Description
Bis(pentane-2,4-dionato-O,O’)titanium: is an organometallic compound with the chemical formula C16H28O6Ti Titanium diisopropoxide bis(2,4-pentanedionate) . This compound is characterized by its ability to form stable complexes with various organic ligands, making it a valuable reagent in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(pentane-2,4-dionato-O,O’)titanium is typically synthesized through the reaction of titanium tetrachloride with 2,4-pentanedione in the presence of isopropanol. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The process involves the formation of a titanium complex with 2,4-pentanedione, followed by the addition of isopropanol to yield the final product .
Industrial Production Methods: In industrial settings, the production of bis(pentane-2,4-dionato-O,O’)titanium follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced as a solution in isopropanol to facilitate handling and application .
Chemical Reactions Analysis
Types of Reactions: Bis(pentane-2,4-dionato-O,O’)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: Ligands in the compound can be substituted with other organic or inorganic ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various ligands, including phosphines and amines, can be used under mild conditions.
Major Products:
Oxidation: Titanium dioxide (TiO2).
Reduction: Lower oxidation state titanium complexes.
Substitution: New titanium complexes with different ligands.
Scientific Research Applications
Chemistry: Bis(pentane-2,4-dionato-O,O’)titanium is widely used as a catalyst in organic synthesis. It facilitates various reactions, including cyclization, oxidation, reduction, and substitution reactions .
Biology and Medicine: The compound is explored for its potential in biomedical applications, such as drug delivery systems and imaging agents. Its ability to form stable complexes with organic molecules makes it a candidate for targeted drug delivery .
Industry: In the industrial sector, bis(pentane-2,4-dionato-O,O’)titanium is used in the production of advanced materials, including coatings, adhesives, and composites. It is also employed in the synthesis of light-emitting diodes (LEDs) and organic solar cells .
Mechanism of Action
The mechanism of action of bis(pentane-2,4-dionato-O,O’)titanium involves its ability to form stable complexes with various ligands. This property allows it to act as a catalyst in numerous chemical reactions. The compound interacts with molecular targets through coordination bonds, facilitating the formation and breaking of chemical bonds in the reaction pathways .
Comparison with Similar Compounds
- Titanium tetrachloride (TiCl4)
- Titanium isopropoxide (Ti(OiPr)4)
- Titanium acetylacetonate (Ti(acac)2)
Comparison: Bis(pentane-2,4-dionato-O,O’)titanium is unique due to its dual functionality, combining the properties of both titanium isopropoxide and titanium acetylacetonate. This dual functionality enhances its stability and reactivity, making it a versatile reagent in various applications .
Properties
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;titanium(2+) | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Ti/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZYWAWVVRASBQ-FDGPNNRMSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4Ti | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20492-39-1 | |
Record name | Titanium, bis(2,4-pentanedionato-kappaO2,kappaO4)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020492391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Titanium, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(pentane-2,4-dionato-O,O')titanium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.